molecular formula C10H10N2O2 B12001206 N-Amino-2-phenylsuccinimide CAS No. 36689-15-3

N-Amino-2-phenylsuccinimide

Cat. No.: B12001206
CAS No.: 36689-15-3
M. Wt: 190.20 g/mol
InChI Key: QXKSJQUQZKEAAZ-UHFFFAOYSA-N
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Description

N-Amino-2-phenylsuccinimide is an organic compound that belongs to the class of succinimides Succinimides are characterized by a five-membered ring structure containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Amino-2-phenylsuccinimide can be synthesized through several methods. One common approach involves the reaction of succinic anhydride with aniline in the presence of a catalyst such as zinc bromide. The reaction typically occurs in a solvent like benzene under reflux conditions . Another method involves the use of pyrazine anhydride and 2-amino-5-chloropyridine, which react to form the desired compound .

Industrial Production Methods

Industrial production of this compound often involves microwave-assisted synthesis, which significantly reduces reaction time and increases yield. This method is more environmentally friendly compared to conventional synthesis techniques .

Chemical Reactions Analysis

Types of Reactions

N-Amino-2-phenylsuccinimide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydroxylamine, which facilitates the imide ring opening, and secondary amines like diethylamine and piperidine . These reactions often occur under mild conditions, such as room temperature or slightly elevated temperatures.

Major Products Formed

The major products formed from these reactions include N-phenylsuccinimide derivatives and various substituted succinimides, which have potential biological activities .

Scientific Research Applications

N-Amino-2-phenylsuccinimide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Amino-2-phenylsuccinimide involves its interaction with molecular targets such as T-type voltage-sensitive calcium channels. These channels mediate the entry of calcium ions into excitable cells, which is crucial for various cellular processes, including muscle contraction and neurotransmitter release . By binding to these channels, this compound can modulate their activity and exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Amino-2-phenylsuccinimide include:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of an amino group, which imparts distinct chemical reactivity and biological activity compared to other succinimides .

Properties

36689-15-3

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

1-amino-3-phenylpyrrolidine-2,5-dione

InChI

InChI=1S/C10H10N2O2/c11-12-9(13)6-8(10(12)14)7-4-2-1-3-5-7/h1-5,8H,6,11H2

InChI Key

QXKSJQUQZKEAAZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)N)C2=CC=CC=C2

Origin of Product

United States

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